molecular formula C19H17F3N4O2S B12638952 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide CAS No. 1025506-51-7

4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B12638952
CAS No.: 1025506-51-7
M. Wt: 422.4 g/mol
InChI Key: GJEMHCDKAUSJON-GFCCVEGCSA-N
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Description

4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is a benzimidazole-derived sulfonamide compound featuring:

  • Benzimidazole core: Substituted with a 1-ethyl group and a 6-trifluoromethyl moiety.
  • Sulfonamide group: Attached to a 4-cyanophenyl ring via a chiral (1R)-ethyl linker.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano substituent on the benzene ring may influence electronic properties and binding affinity to biological targets. The stereospecific (R)-configuration at the ethyl linker is critical for activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

CAS No.

1025506-51-7

Molecular Formula

C19H17F3N4O2S

Molecular Weight

422.4 g/mol

IUPAC Name

4-cyano-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H17F3N4O2S/c1-3-26-17-10-14(19(20,21)22)6-9-16(17)24-18(26)12(2)25-29(27,28)15-7-4-13(11-23)5-8-15/h4-10,12,25H,3H2,1-2H3/t12-/m1/s1

InChI Key

GJEMHCDKAUSJON-GFCCVEGCSA-N

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1[C@@H](C)NS(=O)(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1C(C)NS(=O)(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethyl and trifluoromethyl groups. The final steps usually involve the sulfonation and cyano group introduction under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, affecting cellular processes. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

4-Chloro-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide (D7E)

Structural Differences :

  • Sulfonamide substituent: 4-chlorophenyl (D7E) vs. 4-cyanophenyl (target compound).

Pharmacological Implications :

  • The cyano group in the target compound may enhance binding affinity to enzymes or receptors via dipole interactions or hydrogen bonding compared to the chloro analog .

Table 1: Key Properties of Target Compound vs. D7E

Property Target Compound D7E
Sulfonamide substituent 4-cyanophenyl 4-chlorophenyl
Molecular formula C₁₉H₁₇F₃N₄O₂S C₁₈H₁₇ClF₃N₃O₂S
logP (estimated) 3.2 3.8
Key interaction potential Strong dipole (CN) Halogen bond (Cl)

2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole

Structural Differences :

  • Benzimidazole substituents : 2-n-butyl and 5-chloro ( compound) vs. 1-ethyl and 6-trifluoromethyl (target).
  • Sulfonamide group: 2,4-dimethylphenyl (bulkier, lipophilic) vs. 4-cyanophenyl (compact, polar).

Lirafenib (Antineoplastic Agent)

Structural Differences :

  • Core structure : Cyclopropane-fused benzofuran (Lirafenib) vs. benzimidazole (target).
  • Shared feature : Trifluoromethyl group, which enhances metabolic stability in both compounds .

Therapeutic Implications :

Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitor

Structural Differences :

  • Heterocycle : Pyridine-pyrrole-carboxamide () vs. benzimidazole-sulfonamide (target).
  • Functional groups : Trifluoromethylpyridine () vs. trifluoromethylbenzimidazole (target).

Binding Considerations :

  • Both compounds utilize trifluoromethyl for hydrophobic interactions. The sulfonamide in the target compound may engage in stronger hydrogen bonding compared to the carboxamide in the Plasmodium inhibitor .

Research Findings and Trends

  • Role of Trifluoromethyl : Common in all analogs, this group enhances resistance to oxidative metabolism and promotes target affinity via hydrophobic interactions.
  • Sulfonamide vs.
  • Stereochemistry : The (R)-configuration in the target compound underscores the importance of chirality in drug design, as seen in other therapeutics like β-blockers and protease inhibitors.

Biological Activity

4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is a benzimidazole derivative with potential therapeutic applications. This compound is characterized by its unique structural features, including a trifluoromethyl group and a sulfonamide moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

PropertyValue
CAS Number 1025506-51-7
Molecular Formula C19H17F3N4O2S
Molecular Weight 422.4 g/mol
IUPAC Name 4-cyano-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl]benzenesulfonamide
Canonical SMILES CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1C(C)NS(=O)(=O)C3=CC=C(C=C3)C#N

The biological activity of 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and fluid secretion in various tissues. Studies have shown that similar compounds demonstrate potent inhibition of CA I and CA XIII, suggesting potential applications in treating conditions such as glaucoma and edema .
  • Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties. Compounds with similar structures have been studied for their efficacy against various bacterial strains, indicating that this compound may also exhibit antimicrobial effects .

Biological Activity Studies

Several studies have investigated the biological activities of sulfonamide derivatives, including those related to cardiovascular health and enzyme inhibition.

Case Study: Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure over time, suggesting a potential role in managing cardiovascular conditions .

Table 1: Experimental Design for Perfusion Pressure Study

GroupCompoundDose
IControl (Krebs-Henseleit solution)-
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

The study concluded that the presence of certain benzenesulfonamide derivatives resulted in lower coronary resistance compared to control conditions, highlighting their potential therapeutic implications .

Comparative Analysis with Similar Compounds

The unique combination of the benzimidazole core, trifluoromethyl group, and sulfonamide functionality distinguishes this compound from other related compounds:

Table 2: Comparison with Similar Compounds

Compound TypeExample CompoundsBiological Activity
BenzimidazoleOmeprazoleProton pump inhibitor
SulfonamidesSulfamethoxazoleAntibacterial
Trifluoromethyl DerivativesTriflumizoleEnhanced metabolic stability

The distinct profile offered by 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide may provide new avenues for drug development targeting specific diseases.

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